molecular formula C7H9N5S B1662405 Triapine CAS No. 236392-56-6

Triapine

Cat. No.: B1662405
CAS No.: 236392-56-6
M. Wt: 195.25 g/mol
InChI Key: XMYKNCNAZKMVQN-NYYWCZLTSA-N
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Description

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a thiosemicarbazone-class small molecule with dual mechanisms of action: (1) inhibition of ribonucleotide reductase (RNR), a rate-limiting enzyme in DNA synthesis, and (2) iron (Fe) chelation, which disrupts cellular Fe metabolism and induces redox stress . Structurally, this compound features a thiosemicarbazone backbone that enables metal coordination (e.g., Fe, Cu, Ga) and interaction with RNR's diferric tyrosyl radical site . Clinically, this compound has been evaluated in phase I-III trials for cancers such as cervical, pancreatic, and advanced solid tumors, often combined with radiotherapy or chemotherapy (e.g., cisplatin, gemcitabine) .

Preparation Methods

Synthetic Routes for Triapine Preparation

Schiff Base Condensation Reaction

The primary method for synthesizing this compound involves a Schiff base condensation between 3-aminopyridine-2-carboxaldehyde and thiosemicarbazide. This reaction is typically conducted in boiling ethanol or ethanol/water mixtures under anhydrous or acidic conditions. The aldehyde group of 3-aminopyridine-2-carboxaldehyde reacts with the primary amine of thiosemicarbazide, forming a thiosemicarbazone linkage. Key steps include:

  • Reactant Preparation : 3-Aminopyridine-2-carboxaldehyde is dissolved in ethanol, followed by the addition of thiosemicarbazide.
  • Reflux Conditions : The mixture is heated under reflux for 6–12 hours to drive the reaction to completion.
  • Acid Catalysis : In some protocols, hydrochloric acid (HCl) is added to facilitate Boc-deprotection or stabilize intermediates, though this is more common in analogues.

The reaction yield typically ranges from 67% to 88%, depending on the purity of starting materials and reaction optimization.

Optimization of Reaction Conditions

Critical parameters influencing this compound synthesis include:

  • Solvent Choice : Ethanol is preferred due to its ability to dissolve both reactants and products. Ethanol/water mixtures (3:1) are used for enhanced solubility of intermediates.
  • Temperature : Reflux temperatures (78–85°C) ensure rapid imine bond formation while minimizing side reactions.
  • pH Control : Neutral pH (7.4) stabilizes the thiosemicarbazone product, whereas basic conditions promote oxidation or isomerization.

A notable challenge is the formation of E/Z isomers due to rotation around the C=N bond. Density functional theory (DFT) calculations indicate that the E-isomer is thermodynamically favored (ΔG = 0.84–0.86 kcal/mol) due to intramolecular hydrogen bonding between the thioamide NH and imine nitrogen.

Purification and Isolation Techniques

Crystallization and Filtration

Crude this compound is purified via recrystallization from ethanol or methanol. The product is filtered under reduced pressure and washed with cold ethanol to remove unreacted starting materials.

Chromatographic Methods

Column chromatography on silica gel (eluent: methanol/dichloromethane, 1:9) resolves E/Z isomers, though these isomers rapidly interconvert in solution. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) achieves >95% purity for pharmacological studies.

Characterization and Analytical Methods

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (DMSO-d₆): δ 8.50 (s, 1H, CH=N), 8.20–7.80 (m, pyridine-H), 6.90 (s, 2H, NH₂).
    • ¹³C NMR : Peaks at 178.5 ppm (C=S) and 150.2 ppm (C=N) confirm thiosemicarbazone formation.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : [M+H]⁺ at m/z 210.1 aligns with this compound’s molecular formula (C₇H₉N₅S).

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar structure with intramolecular hydrogen bonds between the thioamide NH and pyridine nitrogen, stabilizing the E-isomer.

Stability Studies

This compound is air-sensitive in basic conditions, undergoing oxidation to disulfide derivatives. In dimethyl sulfoxide (DMSO), it exists as a 3:1 mixture of E/Z isomers at equilibrium.

Structural Modifications and Analogues

Copper(II) Complexes

This compound analogues with redox-active phenolic moieties form copper(II) complexes (e.g., Cu(HL)Cl ) via reactions with CuCl₂·2H₂O in methanol. These complexes exhibit enhanced ribonucleotide reductase inhibition but require stringent anaerobic conditions to prevent metal oxidation.

Boc-Protected Intermediates

tert-Butoxycarbonyl (Boc) protection of the terminal amine enables selective functionalization. Deprotection with 12 M HCl at 85°C for 7 hours restores the amine group, as monitored by ESI-MS.

Chemical Reactions Analysis

Metal Complexation and Ribonucleotide Reductase Inhibition

Triapine forms stable complexes with transition metals, particularly iron, which mediate its interaction with ribonucleotide reductase (RNR):

  • Iron(III) Complex Formation : this compound chelates Fe(III) to form [Fe(III)(this compound)]⁺, which undergoes reduction to [Fe(II)(this compound)] in the presence of reductants like dithiothreitol (DTT) .

  • Reactive Oxygen Species (ROS) Generation : The Fe(II)-Triapine complex reacts with molecular oxygen to produce superoxide (O2\text{O}_2^-) and hydroxyl radicals (OH\cdot\text{OH}), causing oxidative damage to RNR’s iron-tyrosyl radical cofactor .

Key Data :

ParameterValue/OutcomeSource
RNR Inhibition (IC₅₀)10–100 nM (vs. 10 μM for hydroxyurea)
ROS Quantification (DMPO spin-trapping)2.5 μM OH\cdot\text{OH} generated per μM Fe(II)-Triapine

Reaction with Cisplatin

This compound interacts synergistically with platinum-based chemotherapeutics through direct chemical reaction:

  • Kinetics : Reaction with cisplatin follows pseudo-first-order kinetics with a half-life of 20 min (20 μM this compound, 500 μM cisplatin, pH 7.0, 37°C) .

  • Mechanism : this compound’s thiosemicarbazone moiety displaces chloride ligands on cisplatin, forming a this compound-platinum adduct that reduces systemic toxicity while enhancing DNA damage .

Spectroscopic Evidence :

  • Absorbance at 355 nm decreases by 61% after 100 min, confirming this compound consumption .

Metabolic Transformations

This compound undergoes rapid phase I metabolism, primarily via dehydrogenation and hydroxylation :

Major Metabolic Pathways

Reaction TypeMetabolite StructureBioactivity
DehydrogenationThiadiazole-ring closed (M1, m/z 194.0495)Non-cytotoxic
HydroxylationPyridine-ring hydroxylation (M2, m/z 212.0601)Reduced metal chelation
DesulfurationSulfur replaced by oxygen (M3, m/z 178.0742)Inactive

In Vivo Clearance :

  • Urinary Excretion : M1 and M2 account for >80% of metabolites within 15 min post-administration .

Redox Cycling and ROS-Mediated Cytotoxicity

This compound’s anticancer activity is tightly linked to redox cycling:

  • Fe(II)-Triapine Complex Formation :

    • Fe(III)+This compound[Fe(III)(this compound)]+DTT[Fe(II)(this compound)]\text{Fe(III)} + \text{this compound} \rightarrow [\text{Fe(III)(this compound)}]^+ \xrightarrow{\text{DTT}} [\text{Fe(II)(this compound)}] .

  • ROS Production :

    • [Fe(II)(this compound)]+O2O2dismutationH2O2FentonOH[\text{Fe(II)(this compound)}] + \text{O}_2 \rightarrow \text{O}_2^- \xrightarrow{\text{dismutation}} \text{H}_2\text{O}_2 \xrightarrow{\text{Fenton}} \cdot\text{OH} .

Biological Impact :

  • Catalase and superoxide dismutase (SOD) reduce this compound’s cytotoxicity by 70–90% , confirming ROS as the primary effector .

Structural Modifications and Reactivity

Methylation of this compound’s terminal NH₂ groups alters its reactivity and efficacy:

  • Dimethylation : Derivatives like H₂NNMe₂ show 10-fold lower IC₅₀ (vs. This compound) in SW480/Tria-resistant cells .

  • logD₇.₄ Correlation : Increased lipophilicity (logD₇.₄ = 2.10 for MeHNNMe₂ ) enhances cellular uptake .

Structure-Activity Relationship :

DerivativelogD₇.₄IC₅₀ (A2780 cells)
This compound0.850.25 μM
MeHNNMe₂ 2.100.03 μM

Electrochemical Oxidation

Controlled oxidation studies reveal this compound’s propensity for dimerization:

  • Dimer Formation : Electrolysis at +1.8 V vs. Pd/H₂ yields dimers (C14H10N10S2\text{C}_{14}\text{H}_{10}\text{N}_{10}\text{S}_2, m/z 383.0604) .

  • Mechanism : Radical coupling followed by dehydrogenation .

Mechanism of Action

Triapine exerts its effects by inhibiting ribonucleotide reductase, an enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis. By binding to the iron-containing active site of the enzyme, this compound disrupts its function, leading to decreased DNA synthesis and cell proliferation . This mechanism makes this compound particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural Analogs: Thiosemicarbazone Derivatives

Triapine derivatives with modifications to the hydrazinic NH groups or pyridine ring exhibit distinct biological activities:

Compound Structural Modification Cytotoxicity (IC₅₀) Key Findings References
This compound Parent compound ~0.5 µM Inhibits RNR via Fe chelation and redox activity; rapid metabolization in vivo .
Compound 5 Full N-methylation 0.007–0.06 µM 100-fold higher cytotoxicity than this compound; avoids metabolic inactivation via dehydrogenation .
Compound 10 Methylated hydrazinic NH >100 µM Complete loss of activity due to disrupted Fe-binding N,N,S motif .
APTSC (FTSC derivative) N4-dimethylation Comparable to this compound Reduced Fe affinity but retained RNR inhibition; fluorescence aids cellular tracking .

Key Insights :

  • N-methylation enhances cytotoxicity (e.g., Compound 5) but may lead to demethylation-derived metabolites with reduced activity .
  • Metabolic stability varies: this compound undergoes rapid dehydrogenation to an inactive thiadiazole, while Compound 5 forms amidrazones and semicarbazones without inactivation .

Functional Analogs: Iron Chelators

This compound’s Fe chelation efficacy and antiproliferative effects differ significantly from other chelators:

Chelator Structure Fe Mobilization (59Fe) Antiproliferative Activity (vs. Normal Cells) Mechanism
This compound Tridentate thiosemicarbazone Moderate High (IC₅₀ ~0.5 µM) Fe chelation + redox-active Fe complex .
DFO Hexadentate siderophore Low Low (IC₅₀ >10 µM) Fe sequestration without redox activity .
311 (Pyridoxal INH analog) Tridentate hydrazone High High (IC₅₀ ~0.1–1 µM) Fe depletion; activity abolished by Fe addition .

Key Insights :

  • This compound’s Fe complex generates cytotoxic radicals, unlike DFO or 311, which rely solely on Fe starvation .
  • 311 is more potent in Fe mobilization but lacks this compound’s redox activity, highlighting divergent mechanisms .

Metal Complexes

Metal coordination alters this compound’s bioactivity:

Complex Metal Cytotoxicity (vs. This compound) RNR Inhibition Redox Activity
This compound-Fe(III) Fe³⁺ Reduced Yes High (ROS generation) .
This compound-Ga(III) Ga³⁺ Increased Yes Low .
This compound-Cu(II) Cu²⁺ Similar Yes High (DNA damage) .

Key Insights :

  • Ga(III) enhances cytotoxicity, likely due to improved stability and RNR binding .
  • Fe(III) complexes retain RNR inhibition but reduce cytotoxicity, possibly due to redox-driven DNA repair activation .

Enzymatic Inhibition and Clinical Efficacy

Parameter This compound E-3a (Analog) Cisplatin DFO
hRRM2 IC₅₀ 0.185 µM Higher N/A N/A
Antiproliferative Selectivity (Tumor vs. Normal) High Moderate High Low
Clinical Response (Combination Trials) Stable disease (77% in advanced cancers) N/A Partial response (18–25%) Limited

Key Insights :

  • This compound’s low IC₅₀ against hRRM2 underscores its potency as an RNR inhibitor .
  • In phase I/II trials, this compound combinations (e.g., with cisplatin) increased anemia rates (77% vs.

Biological Activity

Triapine, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a potent ribonucleotide reductase (RR) inhibitor that has garnered attention for its anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and mechanisms of action.

This compound functions primarily as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound effectively reduces the availability of deoxynucleotides required for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound has been shown to be significantly more potent than hydroxyurea, another RR inhibitor, with a potency increase of 100-1000 times in various assays .

In Vitro Studies

This compound has demonstrated significant antitumor activity across a range of cancer cell lines. For instance:

  • Leukemia : this compound exhibited potent effects against L1210 leukemia cells.
  • Solid Tumors : It showed activity against non-small cell lung cancer (NSCLC), renal cancer, and melanoma .

In Vivo Studies

In murine models, this compound displayed notable efficacy:

  • L1210 Leukemia : It was curative in some cases when administered at effective dosages.
  • Xenografts : this compound inhibited the growth of murine M109 lung carcinoma and human A2780 ovarian carcinoma xenografts .

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in combination with other therapies:

  • Phase I Study : A study assessing this compound in combination with doxorubicin indicated that it was well tolerated but had limited efficacy as a single agent in advanced head and neck squamous cell carcinoma (HNSCC) with an overall response rate of 5.9% .
  • Phase II Trial with Cisplatin : A randomized trial combining this compound with cisplatin and radiotherapy showed improved metabolic response rates (from 69% to 92%) and progression-free survival estimates (from 77% to 92%) compared to cisplatin alone .

Pharmacokinetics and Metabolism

This compound is rapidly metabolized in vivo, primarily through dehydrogenation and hydroxylation processes. The main metabolite identified, M1, lacks anticancer activity, which may explain the limited effectiveness of this compound against solid tumors despite its promising results in hematological cancers . The pharmacokinetic profile indicates that this compound is excreted quickly, necessitating careful consideration of dosing schedules to optimize therapeutic outcomes.

Case Study 1: Efficacy Against L1210 Leukemia

A study highlighted that this compound inhibited DNA synthesis in L1210 cells significantly longer than hydroxyurea. The administration schedule was crucial; twice-daily dosing yielded superior outcomes compared to once-daily regimens .

Case Study 2: Combination Therapy

In patients receiving this compound alongside conventional chemotherapeutic agents like etoposide or cisplatin, there was a notable synergistic effect leading to enhanced survival rates among tumor-bearing mice .

Summary of Findings

Study TypeKey Findings
In VitroEffective against leukemia and solid tumors
In VivoCurative effects observed in L1210 leukemia
Phase I TrialLimited efficacy as a single agent in advanced HNSCC
Phase II TrialImproved metabolic response when combined with cisplatin

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Triapine in cancer treatment, and how can researchers validate these mechanisms experimentally?

  • Methodological Answer : this compound, a ribonucleotide reductase inhibitor, disrupts DNA synthesis by chelating iron, a cofactor for RRM1/2. Validation involves:

  • In vitro assays : Measure dNTP pool depletion via HPLC .
  • Iron chelation studies : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular iron levels post-Triapine exposure .
  • Gene knockdown : siRNA targeting RRM1/2 to confirm target specificity.
    • Data Contradictions : Some studies report off-target effects, such as reactive oxygen species (ROS) generation, complicating mechanistic attribution .

Q. What in vitro and in vivo models are commonly used to assess this compound’s efficacy, and what are their methodological limitations?

  • Methodological Answer :

  • In vitro : Human cancer cell lines (e.g., glioblastoma U87-MG) with IC50 dose-response curves. Limitations include lack of tumor microenvironment (TME) interactions .
  • In vivo : Xenograft mouse models (e.g., subcutaneous or orthotopic implants). Limitations include species-specific metabolic differences and immune system disparities .
    • Key Data : A 2023 study reported a 40% tumor reduction in xenografts at 10 mg/kg this compound, but poor blood-brain barrier penetration limited efficacy in brain tumors .

Advanced Research Questions

Q. How can researchers design clinical trials to evaluate this compound in combination with radiotherapy for glioblastoma (GBM), considering pharmacokinetic challenges?

  • Methodological Answer :

  • Phase I Design : Dose-escalation trials with safety endpoints (e.g., NCI Protocol #10699). This compound is administered intravenously 2 hours pre-radiation to align with its 1-hour plasma half-life .
  • Pharmacokinetic (PK) Monitoring : Use cerebrospinal fluid (CSF) sampling to assess CNS penetration. Recent data show <5% of plasma levels in CSF .
  • Combination Rationale : Synergy with radiation via ROS amplification; validate via clonogenic survival assays .

Q. What methodologies are employed to study this compound’s metabolic pathways, and how do these impact drug resistance?

  • Methodological Answer :

  • Microsomal Assays : Human liver microsomes (HLMs) identify metabolites via LC-MS. Key reactions include oxidative desulfuration and demethylation, reducing iron-chelating capacity .
  • Resistance Mechanisms : Overexpression of CYP450 enzymes (e.g., CYP3A4) accelerates this compound clearance. Validate via CRISPR-Cas9 knockout models .
    • Data Contradictions : Preclinical models suggest acetylation as a minor pathway, while human trials report hydroxylation as dominant .

Q. How can conflicting data on this compound’s efficacy in hematologic vs. solid tumors be reconciled through experimental design?

  • Methodological Answer :

  • Comparative Studies : Use identical dosing regimens across tumor types. For example, a 2021 trial showed 60% response in leukemia vs. 15% in sarcomas .
  • Hypothesis Testing : Evaluate tumor-specific RRM1/2 expression via IHC. High RRM1 correlates with resistance in pancreatic cancer (p < 0.01) .
    • Limitations : Heterogeneous tumor microenvironments may alter drug bioavailability independent of target expression.

Q. Methodological Considerations for Future Research

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicity in early-phase trials?

  • Answer :

  • Bayesian Model : Escalate doses using the continual reassessment method (CRM) to minimize severe adverse events (SAEs).
  • Toxicity Endpoints : Grade ≥3 anemia and neutropenia are dose-limiting; monitor via repeated-measures ANOVA .

Q. How can researchers address ethical challenges in recruiting participants for this compound trials involving terminally ill cancer patients?

  • Answer :

  • Inclusion Criteria : Prioritize patients with RRM1-overexpressing tumors (confirmed via biopsy) to align with mechanistic rationale .
  • Informed Consent : Use adaptive consent frameworks, allowing withdrawal if severe toxicity occurs (e.g., NCT03455140 protocol) .

Q. Key Recommendations

  • Preclinical Studies : Prioritize orthotopic models for CNS tumors to better mimic human TME .
  • Data Transparency : Publish negative results to clarify contradictions (e.g., hematologic vs. solid tumor responses) .

Properties

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYKNCNAZKMVQN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893923
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
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Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

143621-35-6
Record name Triapine
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Record name Triapine
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Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
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Record name 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide
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Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolanyl)-3-aminopyridine (0.80 g, 4.8 mmol) in 10 mL of ethanol, 8 mL of water and 2 mL of concentrated hydrochloric acid was added 0.48 g (5.3 mmol) of thiosemicarbazide. The mixture was stirred at room temperature overnight and refluxed for 1 h, cooled and filtered. The crude yellow hydrochloride salt was dissolved in 50 mL of hot water and filtered. To the hot filtrate was added 10 mL of 5% sodium bicarbonate solution. The mixture was stirred at room temperature for 1 h, filtered and washed with water, followed by ethanol to yield 3-amino-2-formylpyridine thiosemicarbazone. Yield: 0.72 g (77%); mp 240°-241° C. dec; MS m/e 194 (M+); 1H NMR (90 MHz, DMSO-d6) δ 6.48 (br s, 2H, 3-NH2, D2O exchangeable), 7.12 (m, 2H, 4-H and 6-H), 7.83 (dd, 1H, 5-H), 8.10 (br s, 2H, CSNH2, D2O exchangeable), 8.10 (s, 1H, 2-CH), 10.95 (s, 1H, NNH, D2O exchangeable). Anal. (C7H9N5S) C, H, N.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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